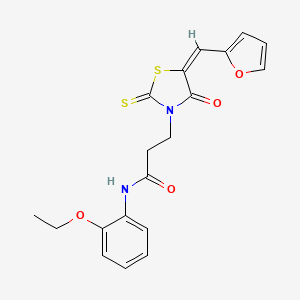

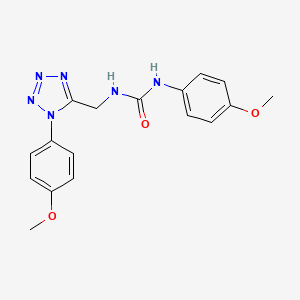

![molecular formula C7H15NO B2377305 2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine CAS No. 2375249-99-1](/img/structure/B2377305.png)

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine, also known as L-Methamphetamine, is a psychoactive drug that belongs to the phenethylamine and amphetamine class. It is a potent central nervous system (CNS) stimulant that is commonly used for recreational purposes. Despite its widespread use, L-Methamphetamine has also been studied for its potential applications in scientific research. In

科学的研究の応用

DNA Binding and Cytotoxicity Studies

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine, as a part of Cu(II) complexes with tridentate ligands, demonstrates significant DNA binding propensity and minor structural changes to calf thymus DNA. These complexes exhibit low toxicity to cancer cell lines, suggesting potential applications in DNA interaction studies and cancer research (Kumar et al., 2012).

Catalysis in Organic Chemistry

The compound has been explored as a ligand in palladium(II) complexes, showing promise as a catalyst for the methoxycarbonylation of olefins. This highlights its utility in developing new catalytic processes in organic synthesis (Zulu et al., 2020).

Solid State and Solution Characterization

In the field of inorganic chemistry, this compound has been used in the synthesis of ligands that form chiral, pseudo C3-symmetric complexes with metal salts. These studies contribute to our understanding of molecular structure and conformational dynamics (Canary et al., 1998).

Synthesis of Intermediates

This compound plays a role as a key intermediate in the synthesis of various chemicals, such as Silodosin, an α1-adrenoceptor antagonist. Its use in novel synthetic routes emphasizes its importance in pharmaceutical chemistry (Luo et al., 2008).

Enzyme Inhibition Studies

The compound has been involved in the synthesis of Schiff bases that act as pancreatic lipase inhibitors. This suggests potential applications in the development of treatments for conditions like obesity (Warad et al., 2020).

Crystal Structure Analysis

Its derivatives have been studied for their crystal and electronic structures, contributing to the field of crystallography and materials science (Aydın et al., 2017).

Sustainable Solvent for Natural Products

2-Methyloxolane, a related compound, is being explored as a sustainable lipophilic solvent, which could potentially replace traditional solvents in the extraction of natural products (Rapinel et al., 2020).

Synthesis of Chromanones

It is used in the synthesis of chromanones, contributing to the field of organic chemistry and the development of new pharmaceuticals (Dean et al., 1982).

特性

IUPAC Name |

2-[(2S,3S)-2-methyloxolan-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMZAIFUHGBUKM-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

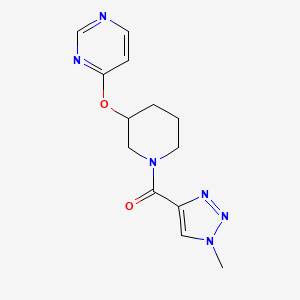

![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)

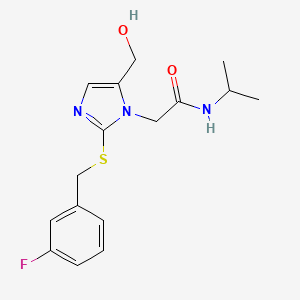

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

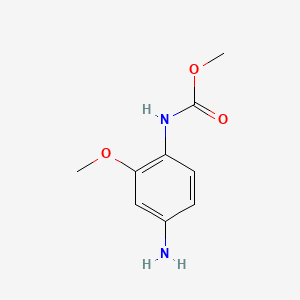

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)